5-Chlorobenzothiazole-2-sulphonyl fluoride

Catalog No.
S3332260
CAS No.
934236-36-9
M.F
C7H3ClFNO2S2
M. Wt
251.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorobenzothiazole-2-sulphonyl fluoride

CAS Number

934236-36-9

Product Name

5-Chlorobenzothiazole-2-sulphonyl fluoride

IUPAC Name

5-chloro-1,3-benzothiazole-2-sulfonyl fluoride

Molecular Formula

C7H3ClFNO2S2

Molecular Weight

251.7 g/mol

InChI

InChI=1S/C7H3ClFNO2S2/c8-4-1-2-6-5(3-4)10-7(13-6)14(9,11)12/h1-3H

InChI Key

SDFIANTUBQNILC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(S2)S(=O)(=O)F

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)S(=O)(=O)F

5-Chlorobenzothiazole-2-sulphonyl fluoride is a sulfonyl fluoride derivative of benzothiazole, characterized by the presence of a chlorine atom at the 5-position and a sulfonyl fluoride group at the 2-position. The compound has a molecular formula of C7H4ClFNO2S and is recognized for its potential reactivity and biological activity.

. It can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom or the carbon atom bonded to the sulfonyl group. For instance, it can react with amines to form sulfonamide derivatives. Additionally, it can undergo hydrolysis to yield corresponding sulfonic acids.

Compounds containing benzothiazole moieties have been extensively studied for their biological activities. 5-Chlorobenzothiazole-2-sulphonyl fluoride has shown promise as an antimicrobial agent. Studies have indicated that derivatives of benzothiazoles exhibit significant activity against various pathogens, including bacteria and fungi . The presence of the sulfonyl fluoride group enhances its potential as a bioactive compound by enabling interactions with biological targets.

The synthesis of 5-Chlorobenzothiazole-2-sulphonyl fluoride can be achieved through several methods:

  • Direct Fluorination: Chlorobenzothiazole can be treated with fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
  • Sulfonylation: The compound can be synthesized by reacting 5-chlorobenzothiazole with sulfonyl fluorides under basic conditions.
  • Multi-step Synthesis: Starting from 2-aminobenzenethiol, chlorination followed by sulfonylation may yield the desired compound

    5-Chlorobenzothiazole-2-sulphonyl fluoride finds applications in various fields:

    • Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, particularly in developing pharmaceuticals targeting infectious diseases.
    • Agricultural Chemistry: Its derivatives may be used as fungicides or herbicides due to their antimicrobial properties.
    • Material Science: The compound may also be utilized in creating functional materials owing to its reactive nature.

Research indicates that 5-Chlorobenzothiazole-2-sulphonyl fluoride interacts with various biological molecules, including proteins and nucleic acids. These interactions can lead to modifications in enzyme activity or inhibition of bacterial growth. Studies have shown that sulfonyl fluorides can act as covalent inhibitors by forming stable bonds with nucleophilic sites on proteins

Several compounds share structural similarities with 5-Chlorobenzothiazole-2-sulphonyl fluoride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleBasic structure without substituentsModerate antimicrobial activity
2-SulfamoylbenzothiazoleContains a sulfonamide groupEnhanced antibacterial properties
5-FluorobenzothiazoleFluorine substitution at the 5-positionPotential anticancer activity
5-Chloro-2-methylbenzothiazoleMethyl substitution at the 2-positionAntimicrobial and antifungal activities

The unique features of 5-Chlorobenzothiazole-2-sulphonyl fluoride include its specific chlorine and sulfonyl fluoride substitutions, which enhance its reactivity and potential biological activity compared to other benzothiazole derivatives.

Transition-metal-free methodologies have emerged as pivotal strategies for synthesizing sulfonyl fluorides, addressing toxicity and cost concerns associated with traditional metal-catalyzed routes. A groundbreaking advancement involves the conversion of thiols and disulfides to sulfonyl fluorides using SHC5® and potassium fluoride (KF). This method, developed by researchers at Osaka University, operates under mild conditions and generates non-toxic sodium and potassium salts as byproducts. The reaction’s atom economy and scalability make it ideal for industrial applications, particularly for benzothiazole derivatives requiring precise functionalization.

Another metal-free approach leverages radical chemistry to introduce sulfonyl fluoride groups. Alkynyl sulfonyl fluorides serve dual roles as FSO₂ radical precursors and trapping agents in the 1,2-difunctionalization of unactivated alkenes. This method enables the synthesis of β-alkynyl-fluorosulfonylalkanes, which can undergo further diversification via sulfur-fluorine exchange (SuFEx) click chemistry. While this technique has not been directly applied to benzothiazole systems, its modularity suggests potential adaptation for late-stage fluorosulfonylation of heterocyclic scaffolds.

Comparative Analysis of Transition-Metal-Free Methods

MethodReactantsByproductsScalabilityRelevance to Benzothiazoles
SHC5®/KF-mediatedThiols, disulfidesNaCl, KClHighDirect applicability
Radical alkynylationAlkenes, alkynyl-SO₂FNone reportedModerateRequires adaptation

Kinetics of S-F Bond Activation in Click Chemistry

The S-F bond in CBT-SF demonstrates exceptional kinetic stability under physiological conditions while retaining latent reactivity for selective covalent modifications. Unlike sulfonyl chlorides, which hydrolyze rapidly, CBT-SF maintains integrity in aqueous environments due to the thermodynamic stability of the S-F bond (ΔG‡ ≈ 25 kcal/mol) [3] [4]. Kinetic studies using stopped-flow spectroscopy reveal a two-step activation mechanism:

  • Noncovalent pre-association with nucleophiles (e.g., amines, thiols) via hydrogen bonding and π-stacking interactions.
  • Covalent bond formation through fluoride displacement, with rate constants (k2) ranging from 10−3 to 10−1 s−1 depending on solvent polarity [8].

Comparative kinetic data for CBT-SF and related sulfonyl fluorides:

Compoundk2 (s−1)Half-life (pH 7.4)
CBT-SF0.05 ± 0.0114 h
Benzyl sulfonyl fluoride0.12 ± 0.036 h
Ethenesulfonyl fluoride1.2 ± 0.240 min

This delayed reactivity enables temporal control in bioconjugation, making CBT-SF suitable for applications requiring spatiotemporal precision [4] [8].

Bifluoride Ion Catalysis Mechanisms

Bifluoride ions (HF2) dramatically accelerate CBT-SF’s SuFEx reactivity by stabilizing transition states through hydrogen-bond networks. In anhydrous DMSO, potassium bifluoride (KHF2) reduces the activation energy (Ea) of S-F bond cleavage from 18.7 kcal/mol to 12.4 kcal/mol [7]. The catalytic cycle involves:

  • Fluoride abstraction from CBT-SF, generating a pentacoordinate sulfur intermediate.
  • Nucleophilic attack by trifluoromethyltrimethylsilane (TMSCF3), forming a CBT-SO2CF3 adduct.

Density functional theory (DFT) calculations reveal that HF2 lowers the energy barrier for the rate-limiting step (S-F bond elongation) by 4.3 kcal/mol compared to uncatalyzed reactions [7]. This mechanism enables efficient synthesis of triflones without chromatographic purification, achieving yields >90% under optimized conditions [7].

Orthogonal Reactivity with Biological Nucleophiles

CBT-SF exhibits chemoselective reactivity toward proteinogenic residues, enabling site-specific modifications in complex biological milieus:

NucleophileReactivity (krel)Primary Target Residues
Lysine1.0 (reference)ε-Amino group
Cysteine0.3Thiol (-SH)
Histidine0.1Imidazole Nτ
Serine<0.01Hydroxyl (-OH)

This hierarchy stems from differences in nucleophilicity (pKa ∼8 for lysine vs. ∼10 for cysteine) and steric accessibility [2] [8]. In cellular environments, CBT-SF preferentially modifies surface-exposed lysines on proteins, forming stable sulfonamide linkages resistant to hydrolysis (t1/2 > 72 h at pH 7.4) [8]. Orthogonality is further demonstrated in multicomponent labeling experiments, where CBT-SF achieves >95% selectivity for lysine over competing nucleophiles [3].

Computational Modeling of Transition States

Molecular dynamics (MD) and quantum mechanical (QM) simulations elucidate the stereoelectronic factors governing CBT-SF’s reactivity:

  • Transition-state geometry: The S-F bond elongates to 2.1 Å (vs. 1.6 Å in ground state), with simultaneous nucleophile approach (S···N distance = 2.3 Å) [7].
  • Charge redistribution: The sulfur center becomes more electrophilic (Mulliken charge +1.2e), while the departing fluoride carries −0.9e charge [7].
  • Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize the transition state by 6.8 kcal/mol compared to water, aligning with experimental rate enhancements [4] [7].

DFT-calculated energy profile for CBT-SF’s reaction with benzylamine:

$$
\text{CBT-SF + BnNH}2 \rightarrow [\text{TS}]^\ddagger \rightarrow \text{CBT-SO}2\text{N(H)Bn + HF}
$$

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+18.7
Products−22.4

These models guide the rational design of CBT-SF derivatives with tailored reactivities for applications in chemical biology and materials science [4] [7].

5-Chlorobenzothiazole-2-sulphonyl fluoride represents a specialized class of electrophilic warheads that has emerged as a powerful tool for covalent protein modification in chemical biology applications [1]. The compound features a benzothiazole core structure with a chlorine atom at the 5-position and a highly reactive sulfonyl fluoride group at the 2-position, conferring unique electronic and steric properties that enable selective protein targeting . Research demonstrates that sulfonyl fluorides possess desirable electrophilicity that enables capture of context-specific amino acid reactivity while retaining appropriate aqueous stability for biomolecular experiments [3]. The sulfonyl fluoride warhead in 5-chlorobenzothiazole-2-sulphonyl fluoride exhibits remarkable selectivity by remaining relatively inert to nucleophilic substitution until anchored in an activating binding site, a property that distinguishes it from other electrophilic groups [3].

Targeted Lysine Residue Labeling Strategies

Lysine-targeted covalent modification represents a particularly promising application area for 5-chlorobenzothiazole-2-sulphonyl fluoride, as lysine residues are more abundant in active sites and protein-protein interfaces compared to cysteine residues [4]. The compound forms stable sulfonamide linkages with lysine residues through a nucleophilic substitution mechanism that requires specific microenvironmental conditions [5]. Studies have demonstrated that sulfonyl fluorides can effectively target lysine residues with perturbed pKa values, where the reduced basicity enhances nucleophilicity by increasing the proportion of unprotonated amine [5].

The mechanism of lysine modification by 5-chlorobenzothiazole-2-sulphonyl fluoride involves the formation of a reversible protein-inhibitor complex that permits simultaneous stabilization of the fluoride ion leaving group and attack by the incoming nucleophile [6]. This reaction requires assistance from hydrogen bonds between the electron-rich nascent fluoride ion and protein hydrogen bond donors present in the binding pocket [6]. Research has shown that the microenvironment of lysine residues is critical for successful targeting, with proximity to other charged residues or involvement in salt bridges significantly affecting reactivity [5].

Amino Acid ResidueReactivity LevelProduct FormedProduct StabilityCatalytic Site Targeting
Lysine (Lys)HighSulfonamideStableYes
Serine (Ser)HighSulfonate esterStableYes
Threonine (Thr)ModerateSulfonate esterStableYes
Tyrosine (Tyr)HighSulfonate esterStableYes
Histidine (His)ModerateSulfonamideStableYes
Cysteine (Cys)High (unstable products)Thiosulfonate (unstable)UnstableNo (degradation)

Experimental evidence indicates that 5-chlorobenzothiazole-2-sulphonyl fluoride can achieve quantitative modification of target lysine residues in recombinant proteins, with reaction rates influenced by both intrinsic electrophile reactivity and protein binding site geometry [7] [8]. The benzothiazole moiety enhances planarity and aromaticity, facilitating π-π stacking interactions with biological targets, while the chlorine substituent increases electrophilicity and influences reactivity in substitution reactions .

Activity-Based Protein Profiling Techniques

Activity-based protein profiling using 5-chlorobenzothiazole-2-sulphonyl fluoride enables comprehensive analysis of protein functional states in complex biological systems [9]. This approach utilizes the compound as a covalent probe that selectively and irreversibly interacts with active sites of target proteins, allowing for capture and analysis using various proteomic tools [10]. The technique provides global and quantitative examination of protein activities in intact cells and animal models, offering significant advantages over conventional proteomic approaches [10].

The effectiveness of activity-based protein profiling with sulfonyl fluoride probes depends on careful optimization of incubation conditions and probe concentrations [7]. Studies have demonstrated that proteome-wide reactivity analysis using sulfonyl fluoride covalent probes can identify multiple enzyme classes including phosphoglycerate mutase 1, glutathione s-transferase 1, and dipeptidyl peptidase 3 as model tyrosine-targetable proteins [9]. The methodology combines activity-based proteome profiling with covalent library enrichment to generate selective covalent binders against various target proteins [9].

Application CategoryMethod DescriptionTime ScaleDetection Method
Target IdentificationIdentification of unknown protein targets using covalent probes2-24 hoursLC-MS/MS, Western blot
Enzyme Activity ProfilingMeasurement of enzyme activity states in complex biological systems30 minutes - 24 hoursFluorescence, LC-MS/MS
Inhibitor ScreeningHigh-throughput screening for covalent inhibitor development2-48 hoursHigh-content screening
Drug-Target EngagementValidation of drug binding and occupancy in live cells1-24 hoursCompetitive binding assays
Proteome-wide LabelingGlobal profiling of reactive amino acid residues across proteomes2-48 hoursMass spectrometry proteomics
Selectivity AssessmentAssessment of probe specificity and off-target effects4-72 hoursComparative proteomics

Research demonstrates that activity-based protein profiling with 5-chlorobenzothiazole-2-sulphonyl fluoride can identify hundreds of reactive proteins across diverse protein families, with many targets classified as poorly characterized proteins lacking quality chemical probes [7] [8]. The technique enables evaluation of inhibitor selectivity and provides insights into structure-activity relationships for covalent modification [7]. Mass spectrometry-based proteomics allows accurate identification of enriched proteins and active site peptides, enabling relative quantification of enzyme activities in single experiments [11].

Selective Enzyme Inhibition Mechanisms

5-Chlorobenzothiazole-2-sulphonyl fluoride demonstrates selective enzyme inhibition through multiple mechanisms that depend on target protein architecture and active site composition . The compound acts as an irreversible covalent inhibitor by forming stable bonds with nucleophilic sites on proteins, particularly targeting serine hydrolases, protein kinases, and other enzyme families . The inhibition mechanism involves initial reversible binding followed by covalent bond formation, resulting in permanent enzyme inactivation [12].

Mechanistic studies reveal that sulfonyl fluorides target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues through different pathways [13]. For serine hydrolases, the mechanism involves nucleophilic attack by the catalytic serine on the sulfur center, with oxyanion hole stabilization facilitating the reaction [3]. In protein kinases, lysine residues in ATP-binding sites serve as primary targets, with the benzothiazole moiety providing additional binding interactions [14].

Enzyme FamilyTarget ResidueInhibition TypeSelectivity MechanismClinical Relevance
Serine HydrolasesCatalytic SerineIrreversibleOxyanion hole stabilizationTherapeutic targets
Protein KinasesLysine in ATP-binding siteIrreversibleATP-competitive bindingCancer drug development
Protein PhosphatasesCatalytic Cysteine/HistidineIrreversibleActive site geometryMetabolic disease targets
ProteasesCatalytic SerineIrreversibleSubstrate binding pocketInflammatory disorders
TransglutaminasesCatalytic CysteineIrreversibleTransglutaminase domain specificityTissue remodeling
Fatty Acid Metabolizing EnzymesCatalytic SerineIrreversibleAcyl-binding channelMetabolic syndrome

The selectivity of 5-chlorobenzothiazole-2-sulphonyl fluoride derives from its ability to form recognition-driven covalent modifications rather than promiscuous reactivity [15]. Crystal structure analysis of protein-inhibitor complexes reveals specific binding orientations that position the sulfonyl fluoride group for optimal nucleophilic attack while minimizing off-target interactions [15]. The chlorine substituent and benzothiazole core contribute to binding specificity through hydrogen bonding and π-π stacking interactions with active site residues .

Post-Translational Modification Mimetics

5-Chlorobenzothiazole-2-sulphonyl fluoride serves as an effective mimetic for various post-translational modifications by forming covalent adducts that resist enzymatic removal [16]. The compound can mimic phosphorylation through sulfonate ester formation with serine, threonine, and tyrosine residues, providing stable analogues that maintain biological activity while preventing phosphatase-mediated hydrolysis [17]. Similarly, sulfonamide formation with lysine residues mimics acetylation and other lysine modifications involved in epigenetic regulation [17].

The advantage of using sulfonyl fluoride-based post-translational modification mimetics lies in their resistance to enzymatic degradation compared to native modifications [5]. While natural phosphorylation is readily reversible through phosphatase activity, sulfonate esters formed by 5-chlorobenzothiazole-2-sulphonyl fluoride remain stable under physiological conditions [14]. This stability enables long-term studies of modification effects without concerns about enzymatic turnover [14].

Native PTMTarget Amino AcidSulfonyl Fluoride MimicBiological EffectStability Advantage
PhosphorylationSerine/Threonine/TyrosineSulfonate ester formationSignal transduction modulationHydrolysis resistant
AcetylationLysineSulfonamide formationChromatin remodelingProtease resistant
MethylationLysine/ArginineMethylsulfonamide derivativesGene expression regulationDemethylase resistant
UbiquitinationLysineLarge sulfonamide conjugatesProtein degradationDeubiquitinase resistant
SUMOylationLysineSUMO-sulfonyl fluoride conjugatesNuclear transportSUMO protease resistant
GlycosylationSerine/Threonine/AsparagineGlycosyl-sulfonyl fluoridesProtein folding and stabilityGlycosidase resistant

Research demonstrates that post-translational modification mimetics using 5-chlorobenzothiazole-2-sulphonyl fluoride can be designed to target specific protein domains and regulatory sites [16]. The benzothiazole moiety provides a scaffold for attachment of various functional groups that mimic the size and electronic properties of natural modifications [18]. Studies have shown successful mimicry of complex modifications including ubiquitin and SUMO conjugation through multi-step synthetic approaches that incorporate the sulfonyl fluoride warhead [17].

XLogP3

3.3

Dates

Last modified: 08-19-2023

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